4-beta, 7-alpha-DIHYDROXYCHOLESTEROL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-beta, 7-alpha-DIHYDROXYCHOLESTEROL is a metabolite of cholesterol, which plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of cholesterol and its potential as a biomarker for certain enzymatic activities, particularly those involving cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL typically involves the hydroxylation of cholesterol. This process can be catalyzed by specific enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert cholesterol into the desired hydroxylated product. These methods are advantageous due to their specificity and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4-beta, 7-alpha-DIHYDROXYCHOLESTEROL undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives of cholesterol, which have distinct biological activities and applications .
Scientific Research Applications
4-beta, 7-alpha-DIHYDROXYCHOLESTEROL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL involves its interaction with specific enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which hydroxylate the compound at specific positions. This hydroxylation process is crucial for the metabolism of cholesterol and the regulation of various biological pathways . The molecular targets and pathways involved include the CYP3A and CYP27A1 enzymes, which play significant roles in cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
4-beta-Hydroxycholesterol: Another hydroxylated derivative of cholesterol, which serves as a biomarker for CYP3A activity.
7-alpha-Hydroxycholesterol: A precursor of bile acids, involved in the synthesis of bile acids and the regulation of cholesterol metabolism.
7-alpha, 25-Dihydroxycholesterol: An oxysterol involved in the regulation of lipid metabolism and immune responses.
Uniqueness
4-beta, 7-alpha-DIHYDROXYCHOLESTEROL is unique due to its dual hydroxylation at the 4-beta and 7-alpha positions, which imparts distinct biological activities and makes it a valuable compound for studying cholesterol metabolism and enzyme activity .
Properties
IUPAC Name |
(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEITZYUKMAAGFE-WTVYXJAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.